![molecular formula C10H12ClN3O B1313897 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde CAS No. 54503-93-4](/img/structure/B1313897.png)
4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
Overview
Description
4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the CAS Number: 54503-93-4 . It has a molecular weight of 225.68 and its linear formula is C10H12ClN3O .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is represented by the linear formula C10H12ClN3O . The SMILES string representation is Clc1cc (ncn1)N2CCCCC2 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde are not available, related studies indicate that pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Physical And Chemical Properties Analysis
4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is a solid substance . It should be stored under inert gas at 4°C . The melting point is between 80 - 82°C .Scientific Research Applications
Interaction with Glycine Esters
Zinchenko et al. (2018) investigated the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate. They discovered that this reaction, under specific conditions, leads to the formation of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This study contributes to understanding the potential for synthesizing biologically active compounds from these derivatives (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Antibacterial Activity
Merugu, Ramesh, and Sreenivasulu (2010) conducted research on the synthesis and antibacterial activity of certain piperidine-containing pyrimidine imines and thiazolidinones. Their work involved condensation reactions and cyclization processes under microwave irradiation, revealing the potential of these compounds in antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Novel Derivatives
Research by Ivanov et al. (2014) demonstrated the synthesis of a novel tricyclic chromeno[3,4-c]pyridine derivative from 4-chlorocoumarin-3-carbaldehyde and malononitrile in the presence of piperidine. This unexpected synthesis underscores the versatility of such chemical reactions in creating new molecular structures, which could be relevant in various scientific research fields (Ivanov, Angelova, Tiritiris, & Glasnov, 2014).
Potential in Drug Synthesis
Wang, Tu, Han, and Guo (2017) synthesized 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an aqueous solubility aldehyde important for the intermediates of small molecule anticancer drugs. Their work established a rapid synthetic method for these compounds, indicating the role of piperidine derivatives in the development of potential pharmaceuticals (Wang, Tu, Han, & Guo, 2017).
FLT-3 Tyrosine Kinase Inhibitors
A study by Gaul et al. (2007) on 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes revealed their development as potent FLT3 tyrosine kinase inhibitors. This class of compounds showed significant antiproliferative activity, suggesting their importance in scientific research related to cancer therapy (Gaul, Xu, Kirkpatrick, Ott, & Baumann, 2007).
Safety And Hazards
The safety information for this compound includes the following hazard statements: H302, H312, H332 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-8(6-15)10(13-7-12-9)14-4-2-1-3-5-14/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEHRQABKBYSDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NC=N2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483832 | |
Record name | 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde | |
CAS RN |
54503-93-4 | |
Record name | 4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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